1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone
Overview
Description
1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone is a chemical compound with the molecular formula C6H7BrN2OS It is a derivative of thiazole, a heterocyclic aromatic organic compound containing both sulfur and nitrogen atoms in its ring structure
Mechanism of Action
Target of Action
Similar compounds, such as thiazole-linked thioureas , have been found to inhibit alkaline phosphatase, an enzyme involved in many biological processes .
Mode of Action
Thiazole-linked thioureas, which share a similar structure, have been shown to inhibit alkaline phosphatase . This inhibition likely occurs through the compound binding to the active site of the enzyme, preventing it from catalyzing its substrate .
Biochemical Pathways
The inhibition of alkaline phosphatase by similar compounds can affect various biochemical pathways, including those involved in phosphate metabolism .
Result of Action
The inhibition of alkaline phosphatase by similar compounds can lead to changes in phosphate metabolism, potentially affecting cellular processes such as energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-4-methylthiazole with bromoacetyl chloride in the presence of a suitable base, such as triethylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of iodides, cyanides, or other substituted products.
Scientific Research Applications
1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antitubercular activities.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: The compound is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone is similar to other thiazole derivatives, such as 2-amino-4-methylthiazole and ethyl 2-amino-4-methylthiazole-5-carboxylate. it is unique in its bromoethanone functional group, which imparts distinct chemical and biological properties. Other similar compounds include:
2-Amino-4-methylthiazole: A simpler thiazole derivative without the bromoethanone group.
Ethyl 2-amino-4-methylthiazole-5-carboxylate: A thiazole derivative with an ester functional group.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-3-5(4(10)2-7)11-6(8)9-3/h2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFMEUCSGCDKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601603 | |
Record name | 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32519-72-5 | |
Record name | 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.